4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone
CAS No.: 898770-23-5
Cat. No.: VC2286295
Molecular Formula: C18H17ClFNO2
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898770-23-5 |
|---|---|
| Molecular Formula | C18H17ClFNO2 |
| Molecular Weight | 333.8 g/mol |
| IUPAC Name | (4-chloro-3-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H17ClFNO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
| Standard InChI Key | JVYDRSBIPBHAMU-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
| Canonical SMILES | C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Introduction
Structural Characteristics and Basic Properties
4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone is an organic compound characterized by its benzophenone core structure with specific substituents. It features a chlorine atom at the 4-position, a fluorine atom at the 3-position, and a morpholinomethyl substituent at the 4'-position on the benzophenone framework. This unique combination of functional groups creates a molecule with distinct chemical behavior and application potential.
The compound has the molecular formula C₁₈H₁₇ClFNO₂ with a molecular weight of approximately 333.8 g/mol . It is identified by the CAS registry number 898770-23-5, though it should be noted that slightly different positioning of the substituents leads to compounds with different CAS numbers, such as 898791-83-8 for a closely related variant .
The basic structural characteristics can be summarized in the following table:
| Property | Description |
|---|---|
| Core Structure | Benzophenone (diphenyl ketone) |
| Key Substituents | Chlorine (4-position), Fluorine (3-position), Morpholinomethyl (4'-position) |
| Molecular Formula | C₁₈H₁₇ClFNO₂ |
| Molecular Weight | 333.8 g/mol |
| CAS Number | 898770-23-5 |
The presence of halogen substituents (chlorine and fluorine) significantly affects the electronic properties of the aromatic rings, while the morpholinomethyl group introduces a basic nitrogen center that can influence solubility and hydrogen bonding capabilities. The morpholine ring, being a saturated heterocycle containing both oxygen and nitrogen atoms, typically enhances water solubility and provides potential binding sites for interactions with biological targets.
Chemical Reactivity and Reactions
4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone exhibits reactivity patterns influenced by its functional groups and core structure. Understanding these reaction pathways is crucial for its application in organic synthesis and for predicting its behavior in biological systems.
Characteristic Reactions
The compound undergoes various chemical reactions characteristic of its functional groups:
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Photochemical reactions: As a benzophenone derivative, it can participate in photoreduction and photocycloaddition reactions upon UV irradiation.
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Nucleophilic substitution: The halogen substituents, particularly the chlorine atom, can be displaced by nucleophiles under appropriate conditions.
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Electrophilic aromatic substitution: Despite the presence of deactivating groups, the aromatic rings can still undergo further substitution reactions, with regioselectivity influenced by the existing substituents.
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Carbonyl-centered reactions: The ketone functionality can undergo reduction, condensation with amines to form imines, and addition reactions with various nucleophiles.
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Reactions involving the morpholine moiety: The nitrogen atom in the morpholine ring can serve as a nucleophile or as a basic site for protonation, enabling further functionalization.
These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize more complex molecules for various applications.
Structure-Activity Relationships and Comparative Analysis
Comparison with Related Compounds
The following table compares 4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone with structurally related compounds :
Structure-Activity Considerations
Several structural features significantly influence the properties and potential applications of 4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone:
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Halogen substituents: The chlorine and fluorine atoms increase lipophilicity, potentially enhancing membrane permeability. Fluorine, in particular, often improves metabolic stability in drug-like molecules.
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Morpholinomethyl group: This moiety typically improves water solubility while providing a basic center for potential hydrogen bonding and salt formation.
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Benzophenone core: The diphenyl ketone structure offers a rigid scaffold that can participate in π-stacking interactions with aromatic residues in proteins and can undergo characteristic photochemical reactions.
The strategic modification of these structural elements could lead to derivatives with enhanced properties for specific applications, making structure-activity relationship studies particularly valuable in this context.
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